![molecular formula C22H18ClN5O3S B2861869 methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886930-05-8](/img/structure/B2861869.png)
methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Triazole derivatives are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of other complex organic compounds .科学的研究の応用
Heterocyclic Synthesis Applications
Methyl derivatives have been explored for their capacity to synthesize diverse heterocyclic systems. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate was used to prepare fused heterocyclic systems, demonstrating the potential of similar methyl derivatives in facilitating the synthesis of complex organic compounds (Selič & Stanovnik, 1997). These synthetic pathways offer avenues for developing novel pharmaceuticals and materials with unique properties.
Antimicrobial Activities
Research has highlighted the antimicrobial potential of compounds structurally related to the specified methyl derivative. For example, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against various bacterial and fungal strains, suggesting similar structural compounds could be explored for their antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, new quinazolines were synthesized and characterized for their potential antimicrobial agents, further emphasizing the relevance of such derivatives in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Antitumor Activities
Compounds bearing structural similarities to the methyl derivative have been evaluated for their antitumor activities. For instance, asymmetric bis(s-triazole Schiff-base)s with functionalized side chains were synthesized and assessed for their in vitro antitumor activity, demonstrating the compound's potential as a scaffold for developing antitumor agents (Hu, Hou, Xie, & Huang, 2008). Moreover, the evaluation of antioxidant and antitumor activities of some prepared nitrogen heterocycles highlights the broad applicability of such molecules in medicinal chemistry and pharmacology (El-Moneim, El‐Deen, & El-Fattah, 2011).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 4-[[2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c1-31-21(30)15-8-10-16(11-9-15)24-19(29)14-32-22-26-25-20(17-6-2-3-7-18(17)23)28(22)27-12-4-5-13-27/h2-13H,14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGRZOQWSVYQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

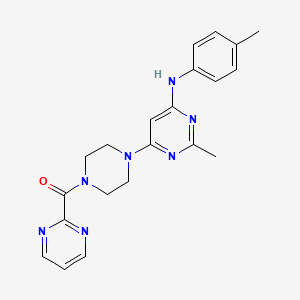
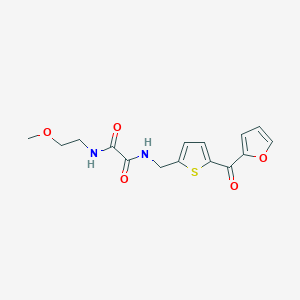
![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2861792.png)
![2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2861793.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2861796.png)
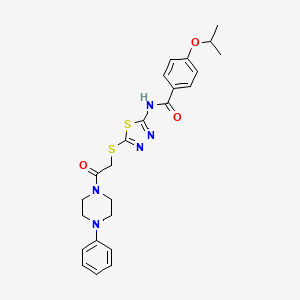
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2861798.png)
![2-Chloro-N-[3-(4-cyclopentyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2861799.png)
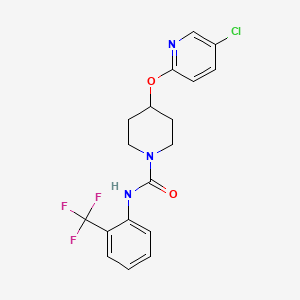
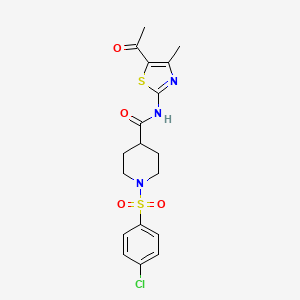

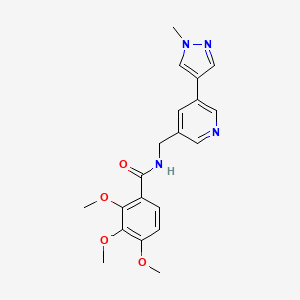
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2861809.png)